molecular formula C14H10Br2O3 B1293101 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid CAS No. 1039982-37-0

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid

Cat. No.: B1293101
CAS No.: 1039982-37-0
M. Wt: 386.03 g/mol
InChI Key: YIUOBGKLGFCDFK-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is a synthetic benzoic acid derivative that serves as a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research. Its structure, featuring two bromine atoms and a benzyl ether linkage, makes it a versatile precursor for the synthesis of more complex molecules, particularly through cross-coupling reactions like the Suzuki reaction https://www.alfa.com/en/benzoic-acid-5-bromo-2-3-bromobenzyloxy-2-carboxy-.html . This compound is recognized for its role in the discovery and development of potent and selective inhibitors. Specifically, it has been identified as a key intermediate in the synthesis of small molecule Lck inhibitors https://pubmed.ncbi.nlm.nih.gov/15139774/ . Lck (lymphocyte-specific protein tyrosine kinase) is a critical signaling molecule in T-cells, and inhibitors targeting Lck are investigated as potential therapeutics for autoimmune diseases and for preventing organ transplant rejection by modulating the immune response. The presence of the carboxylic acid functional group allows for further derivatization, often into amides, which is a common strategy to optimize the pharmacokinetic and binding properties of drug candidates. Researchers utilize this compound to explore structure-activity relationships and to develop novel therapeutic agents aimed at tyrosine kinase pathways.

Properties

IUPAC Name

5-bromo-2-[(3-bromophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUOBGKLGFCDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 5-Bromo-2-hydroxybenzoic Acid with 3-Bromobenzyl Bromide

  • Starting Materials :

    • 5-Bromo-2-hydroxybenzoic acid
    • 3-Bromobenzyl bromide
  • Reagents :

    • Potassium carbonate (K₂CO₃)
    • Dimethylformamide (DMF) or another suitable solvent
  • Reaction Conditions :

    • The reaction is generally performed under reflux conditions to enhance the interaction between the reactants.
  • Mechanism :
    The hydroxyl group of the 5-bromo-2-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbon in the 3-bromobenzyl bromide, leading to the formation of the ether bond.

Industrial Production Considerations

In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time to improve yield and purity. Techniques like continuous flow chemistry may also be employed for efficiency.

Chemical Reactions and Analysis

The compound can undergo various chemical transformations after its initial synthesis:

Types of Reactions

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.

  • Reduction : The aldehyde can be reduced to a primary alcohol using sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Oxidation KMnO₄, CrO₃ Aqueous medium or acetic acid
Reduction NaBH₄, LiAlH₄ Methanol or ether
Substitution Amines, thiols Presence of bases like NaOH or K₂CO₃

Research Findings

Recent studies have focused on the biological activities and potential applications of this compound:

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit enhanced antibacterial properties. For instance, minimum inhibitory concentration (MIC) values have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Anticancer Properties

Compounds similar to this one have demonstrated promising anticancer activities through mechanisms such as apoptosis induction in cancer cell lines and microtubule destabilization.

Summary of Preparation Methods

The preparation of this compound is primarily achieved through nucleophilic substitution reactions involving specific reactants under controlled conditions. Understanding these methods allows for better optimization in both laboratory and industrial settings.

Preparation Method Key Reactants Yield Optimization Techniques
Nucleophilic Substitution 5-Bromo-2-hydroxybenzoic acid, 3-Bromobenzyl bromide Temperature control, solvent selection

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups.

    Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: Potential use in drug discovery and development due to its structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A comparative analysis of structurally related benzoic acid derivatives highlights key differences in substituents and their implications:

Compound Name Substituent at Position 2 Biological Activity/Properties Key Structural Differences
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid 3-Bromobenzyloxy N/A (Theoretical potential in drug design) Dual bromination on benzoic acid and benzyloxy group
5-Bromo-2-(6-bromo-4-oxo-2-phenylquinazolin-3-yl)benzoic acid Quinazolin-4-one ring Antiviral activity Quinazolinone core vs. benzyloxy group
5-Bromo-2-(4-propoxybenzamido)benzoic acid 4-Propoxybenzamido Antibacterial (imputed from class) Amide linkage and alkoxy substituent
5-Bromo-2-(phenylamino)benzoic acid Phenylamino Anti-inflammatory (51.05% inhibition) Anilino group vs. benzyloxy ether
5-Bromo-2-chlorobenzoic acid Chlorine Pharmaceutical intermediate Smaller halogen (Cl) vs. benzyloxy group

Key Observations :

  • Electronic Effects: The electron-withdrawing bromine atoms in the target compound increase acidity (pKa ~2.5–3.0) compared to non-brominated analogues. The benzyloxy group’s electron-donating nature may slightly counteract this effect .
  • Lipophilicity: The 3-bromobenzyloxy group enhances logP (estimated ~3.5), making the compound more lipophilic than derivatives with polar substituents (e.g., amides or amino groups) .

Biological Activity

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is a halogenated benzoic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound, with the molecular formula C₁₄H₁₁Br₂O₃ and a molecular weight of approximately 386.04 g/mol, features unique structural characteristics that contribute to its reactivity and pharmacological potential. This article explores the biological activity of this compound, including its interactions with enzymes, anti-inflammatory properties, and antibacterial effects.

Structural Characteristics

The compound's structure includes:

  • Bromine Substituents : These enhance the compound's ability to form halogen bonds, potentially increasing its binding affinity to various biological targets.
  • Ether Linkage : The ether group connects the bromobenzyl moiety to the benzoic acid core, which may influence its solubility and interaction with biological systems.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
5-Bromo-2-chlorobenzoic acidHalogenated benzoic acidContains chlorine instead of bromine
5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acidHalogenated benzoic acidDifferent substitution pattern on benzene
5-Bromo-2-(phenoxy)benzoic acidEther-linked benzoic acidLacks additional bromine on the benzyl group
5-Bromo-2-hydroxybenzoic acidHydroxy-substituted benzoic acidContains hydroxyl group instead of ether

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in inflammatory pathways. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Anti-inflammatory Properties

A study highlighted the anti-inflammatory effects of related compounds derived from salicylic acid, suggesting that this compound may exhibit similar properties. In experiments involving lipopolysaccharide (LPS)-induced inflammation in rats, compounds structurally related to this benzoic acid derivative demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β. These findings suggest a potential mechanism involving COX inhibition and modulation of NF-κB signaling pathways .

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study:

  • Dosage : 500 mg/60 kg body weight administered orally.
  • Results : Significant reduction in inflammatory markers was observed compared to control groups, indicating effective anti-inflammatory activity.

Q & A

Basic Synthesis

Q1: What are the standard synthetic routes for preparing 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid? A1: A typical approach involves two key steps:

Bromination : Introduce bromine atoms to the benzoic acid precursor. For example, bromination of 2-hydroxybenzoic acid derivatives under controlled conditions.

Etherification : React 5-bromo-2-hydroxybenzoic acid with 3-bromobenzyl bromide using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux. This forms the ether linkage via nucleophilic substitution .
Validation : Confirm purity via HPLC and compare spectral data (IR, NMR) with literature values for related brominated benzoic acids .

Advanced Synthesis

Q2: How can cross-coupling reactions optimize functionalization of bromine substituents in this compound? A2: Bromine atoms serve as reactive handles for regioselective modifications:

  • Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts and boronic acids.
  • Heck Reaction : Introduce alkenes or other π systems. For example, highlights iodobromo benzoic acids undergoing Heck cross-coupling to synthesize thromboxane receptor antagonists .
    Methodological Tip : Use inert atmospheres (N₂/Ar) and track reaction progress via TLC or LC-MS.

Analytical Characterization

Q3: Which spectroscopic techniques are critical for structural elucidation? A3:

  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups. Compare with IR data for 5-Bromo-2-chlorobenzoic acid ( ) .
  • NMR : ¹H NMR to confirm aromatic substitution patterns (e.g., coupling constants for adjacent bromine atoms) and ¹³C NMR for carbonyl (COOH) and quaternary carbons.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M-H]⁻ ion).

Data Contradictions

Q4: How should researchers resolve discrepancies in reported physical properties (e.g., melting points)? A4:

Reproduce Synthesis : Ensure identical reaction conditions (solvent, temperature, purification methods) as original reports.

Purity Analysis : Use HPLC to rule out impurities affecting melting points. For example, and report varying melting points for methoxy-bromo benzoic acids, possibly due to polymorphs .

Standardized Testing : Measure melting points in controlled heating rates and calibrated equipment.

Biological Activity Evaluation

Q5: What methodologies assess antibacterial and biofilm-inhibitory activity? A5:

  • Planktonic MIC Assay : Determine minimum inhibitory concentration against bacterial strains (e.g., S. aureus) using broth microdilution.
  • Biofilm Assay : Use crystal violet staining in microtiter plates to quantify biofilm biomass. describes using DMSO as a negative control and known inhibitors (e.g., GroEL/ES inhibitors) as positive controls .
  • Dose-Response Analysis : Compare MBIC (minimum biofilm inhibitory concentration) with planktonic MIC to evaluate specificity.

Stability and Storage

Q6: What conditions prevent degradation during storage? A6:

  • Temperature : Store at 0–6°C to minimize thermal decomposition (as recommended for brominated benzoic acids in ) .
  • Light Sensitivity : Use amber vials to avoid photodegradation, especially for compounds with labile substituents (e.g., highlights light-sensitive brominated aromatics) .
  • Moisture Control : Store in airtight containers with desiccants to prevent hydrolysis of the ester/ether bonds.

Reaction Optimization

Q7: How can flow chemistry improve synthesis scalability? A7:

  • Continuous Flow Systems : Enhance reaction control (e.g., precise temperature, residence time) for bromination or coupling steps. demonstrates flow-based synthesis of bromo-formylbenzoic acids, avoiding toxic solvents like CCl₄ .
  • Automation : Integrate in-line analytics (e.g., FTIR) to monitor intermediate formation and adjust parameters in real time.

Regioselective Functionalization

Q8: What strategies ensure selective modification of bromine atoms at specific positions? A8:

  • Directing Groups : Use COOH or O-benzyl groups to influence electrophilic substitution patterns.
  • Protection/Deprotection : Temporarily protect the carboxylic acid (e.g., as methyl ester) to direct bromination to the desired aromatic position.
  • Catalytic Systems : Employ Pd/ligand combinations that favor cross-coupling at less hindered bromine sites, as seen in .

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